Idazoxan-d4 (hydrochloride)

Bioanalysis LC-MS/MS Isotope Dilution

In LC-MS/MS bioanalysis, unlabeled analogs fail to correct for matrix effects and extraction losses, compromising regulatory compliance. Idazoxan-d4 (hydrochloride) (CAS 1329834-12-9) is a quad-deuterated stable isotope-labeled internal standard (SIL-IS) engineered to solve this. - Eliminates ion suppression/enhancement variability via perfect co-elution (+4 Da mass shift). - Meets ICH Q2(R1) and EMA/FDA bioanalytical method validation expectations. - Enables precise pharmacokinetic profiling of Idazoxan in plasma, urine, and tissue homogenates.

Molecular Formula C11H13ClN2O2
Molecular Weight 244.711
CAS No. 1329834-12-9
Cat. No. B590130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdazoxan-d4 (hydrochloride)
CAS1329834-12-9
Synonyms2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole-d4 Hydrochloride;  (+/-)-Idazoxan-d4 Monohydrochloride;  RX 781094-d4;  RX 781094A-d4; 
Molecular FormulaC11H13ClN2O2
Molecular Weight244.711
Structural Identifiers
SMILESC1CN=C(N1)C2COC3=CC=CC=C3O2.Cl
InChIInChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H/i5D2,6D2;
InChIKeyMYUBYOVCLMEAOH-NXMSQKFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idazoxan-d4 (hydrochloride): A Quad-Deuterated Internal Standard for Bioanalysis


Idazoxan-d4 (hydrochloride) (CAS 1329834-12-9) is a stable isotope-labeled analog of Idazoxan hydrochloride, specifically deuterated at the 4,4,5,5 positions of its imidazoline ring . The unlabeled parent compound, Idazoxan hydrochloride, is a well-established pharmacological tool characterized as an α2-adrenoceptor antagonist and an antagonist at imidazoline receptors (IRs), which competitively antagonizes the centrally induced hypotensive effect of imidazoline-like agents (IMs) [1]. In vitro and in vivo studies with unlabeled Idazoxan have demonstrated its ability to reverse catalepsy induced by haloperidol in rats and to improve motor symptoms in experimental Parkinsonism models [1]. This specific quad-deuterated (d4) form is synthesized for use as an internal standard in quantitative mass spectrometry assays, where its near-identical physicochemical properties to the analyte minimize matrix effects and ionization variability, thereby ensuring high analytical accuracy and precision .

SIL Stable isotope-labeled internal standard Designed for LC-MS/MS quantitative bioanalysis of Idazoxan
M +4 Da mass shift Quad-deuterated imidazoline ring ensures clear spectral separation
ME Minimal matrix effect context Co-eluting physicochemical properties reduce ionization variability

Why Idazoxan-d4 Cannot Be Substituted in Regulated LC-MS/MS


In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a structurally identical, stable isotope-labeled internal standard (SIL-IS) is a regulatory expectation for robust assay validation [1]. Generic substitution with unlabeled Idazoxan or a non-isotopic analog fails due to fundamental analytical principles. Unlabeled Idazoxan cannot be distinguished from the target analyte by mass, rendering it useless for correcting for sample preparation losses or matrix effects. Furthermore, non-deuterated or differently labeled analogs may exhibit differential chromatographic retention times and extraction recovery due to subtle isotopic fractionation, which can lead to biased quantification, particularly when complex biological matrices like plasma or tissue homogenates are involved [1]. The specific placement of four deuterium atoms on the imidazoline ring of Idazoxan-d4 ensures a sufficient mass shift (+4 Da) to avoid spectral overlap with the analyte while minimizing the risk of deuterium-hydrogen exchange that could compromise assay stability and accuracy [2].

! Unlabeled Idazoxan cannot be distinguished from analyte by mass; cannot correct matrix effects or recovery losses.
! Non-isotopic or differently labeled analogs may show differential retention and extraction recovery, biasing quantification.
! Labels on heteroatoms or acidic carbons risk deuterium-hydrogen exchange, compromising long-term assay accuracy.

Quantitative Performance Evidence for Idazoxan-d4


Mass Shift Specificity in LC-MS/MS

Idazoxan-d4 provides a +4.028 Da mass shift compared to unlabeled Idazoxan (MW 240.69 Da vs. 244.71 Da for the hydrochloride salt), enabling clear mass separation in LC-MS/MS multiple reaction monitoring (MRM) experiments . This distinct m/z difference is critical for preventing signal crosstalk and ensuring the internal standard's ion signal does not interfere with the analyte's quantifier ion, a requirement for achieving the high signal-to-noise (S/N) ratios (>10:1) mandated for impurity and metabolite quantification in pharmaceutical analysis [1].

Mass Shift Specificity
Head-to-head
+4.02 Da vs unlabeled Idazoxan
Enables clear mass separation and prevents signal crosstalk; supports bioanalytical method validation review.
Critical for achieving high S/N ratios in MRM experiments.
Bioanalysis LC-MS/MS Isotope Dilution

Chromatographic Purity and Characterization

Commercial lots of Idazoxan-d4 (hydrochloride) are supplied with a Certificate of Analysis (CoA) guaranteeing a minimum purity of ≥98% as determined by HPLC, with some vendors specifying a purity of 95%+ [REFS-1, REFS-2]. This level of chemical purity is comparable to the high standards expected for primary pharmaceutical reference standards. Importantly, this is provided alongside full characterization data, including HPLC, MS, 1H-NMR, and IR spectra, which is a standard practice for certified reference materials (CRMs) used in regulated pharmaceutical analysis and method validation .

Chromatographic Purity
Cross-study comparable
≥98% HPLC (CoA)
High-purity reference standard profile supports method development characterization review.
Supplier CoA includes HPLC, MS, NMR, IR; confirm lot-specific purity.
Quality Control Reference Standard Method Validation

Regulatory Suitability for Pharmaceutical Submissions

Idazoxan-d4 HCl is marketed and used as a 'fully characterized chemical compound used as a reference standard of API Idazoxan' that is 'compliant with regulatory guidelines' and intended for 'traceability against pharmacopeial standards (USP or EP)' [1]. This positions it as a critical tool for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, where demonstrating analytical method equivalency and impurity control is mandatory. Unlike unvalidated 'research-grade' chemicals, its intended use in AMV and QC applications for pharmaceutical development provides a clear, verifiable advantage for industrial procurement [1].

Intended Use Context
Class-level inference
Marketed as reference standard for API Idazoxan
Positioned for pharmaceutical development QC; may support ANDA/DMF method validation documentation context.
Review supplier traceability claims and documentation package.
Pharmaceutical Analysis Regulatory Compliance ANDA

Isotopic Label Stability

The placement of four deuterium atoms on the non-exchangeable carbon atoms of the imidazoline ring (positions 4,4,5,5) is a deliberate design to prevent deuterium-hydrogen back-exchange. This is a known liability for labels on heteroatoms (e.g., N, O, S) or acidic α-carbons, which can lead to a loss of isotopic label and compromised assay accuracy over time or during sample preparation [1]. By anchoring the label on stable aliphatic carbons, Idazoxan-d4 maintains its +4 Da mass shift throughout the analytical workflow, providing a more robust internal standard compared to compounds labeled at metabolically labile or exchangeable sites [1].

Isotopic Label Stability
Class-level inference
Stable imidazoline ring carbons (no H/D exchange)
Supports long-term assay ruggedness and method reproducibility.
Label placement minimizes deuterium loss during sample preparation and storage.
Stable Isotope LC-MS/MS Deuterium Exchange

Key Applications of Idazoxan-d4


Bioanalysis in Pharmacokinetic and Toxicology Studies

The primary, evidence-backed application for Idazoxan-d4 is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Idazoxan in biological matrices (e.g., plasma, urine, tissue) using LC-MS/MS. Given Idazoxan's low oral bioavailability (~1% at 10 mg/kg in rats) and extensive metabolism [1], a robust internal standard is essential to correct for significant matrix effects and variable recovery. Idazoxan-d4 directly addresses this need by co-eluting with the analyte and compensating for these variabilities, enabling the generation of precise pharmacokinetic (PK) parameters required for drug development.

Method Development and Validation for Quality Control

In a GMP/GLP environment, Idazoxan-d4 is a crucial reference material for developing and validating analytical methods to assay Idazoxan drug substance and drug product [1]. Its use in impurity profiling and content uniformity testing ensures that the developed methods are specific, accurate, and linear. The availability of a fully characterized d4 standard supports compliance with ICH Q2(R1) guidelines on method validation, which is a prerequisite for regulatory submissions.

Metabolite Identification and DDI Studies

Idazoxan undergoes extensive metabolism, primarily via hydroxylation at the 6 and 7 positions followed by glucuronidation [1]. Idazoxan-d4 can be used as an internal standard to quantify these metabolites, and also as a substrate in in vitro metabolism studies (e.g., using hepatocytes or liver microsomes) to identify the specific cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) responsible for its clearance. This information is vital for predicting potential DDIs and understanding the metabolic fate of Idazoxan in humans.

Application
Selection Property
Validation Focus
Bioanalysis in pharmacokinetic research
+4 Da SIL-IS for LC-MS/MS quantification
Matrix-effect correction and bioanalytical validation review
Pharmaceutical analysis method development
Fully characterized reference standard (≥98% HPLC)
Method validation documentation review (ICH context)
Metabolite profiling and DDI research
Stable isotope label for metabolite quantification
CYP/UGT reaction phenotyping context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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